molecular formula C9H7N3O B8401267 5-(pyrimidin-2-yl)pyridin-2(1H)-one

5-(pyrimidin-2-yl)pyridin-2(1H)-one

Cat. No.: B8401267
M. Wt: 173.17 g/mol
InChI Key: ZKFAHEUSOZNLEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Pyrimidin-2-yl)pyridin-2(1H)-one is a nitrogen-containing heterocyclic compound that serves as a privileged scaffold in medicinal chemistry and drug discovery. This bifunctional structure, incorporating both pyridinone and pyrimidine rings, is of high interest for designing novel bioactive molecules. Its molecular framework is a key intermediate for developing compounds with potential anti-fibrotic and anticancer activities, as demonstrated by research on structurally similar pyrimidine-pyridine hybrids . In research settings, this compound's core structure is utilized in the synthesis of targeted therapeutic agents. Studies on analogous compounds show that the pyrimidine-pyridinone motif can be leveraged to create molecules that inhibit collagen prolyl-4-hydroxylase (CP4H), a key target in anti-fibrotic drug development for conditions like liver fibrosis . Furthermore, this scaffold is featured in the design of potential anticancer agents, including modulators of the orphan nuclear receptor Nur77, a promising target for hepatocellular carcinoma (HCC) therapy . The compound is provided as a high-purity material to ensure reliability in experimental procedures, including synthetic chemistry and biological screening. This product is designated For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications in humans or animals, nor for any form of personal use. Researchers should handle this material in a laboratory setting adhering to all appropriate safety protocols.

Properties

Molecular Formula

C9H7N3O

Molecular Weight

173.17 g/mol

IUPAC Name

5-pyrimidin-2-yl-1H-pyridin-2-one

InChI

InChI=1S/C9H7N3O/c13-8-3-2-7(6-12-8)9-10-4-1-5-11-9/h1-6H,(H,12,13)

InChI Key

ZKFAHEUSOZNLEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)C2=CNC(=O)C=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Ring Modifications
  • 5-(2-Hydroxyphenyl)pyrimidin-2(1H)-one (): Replacing the pyridinone core with a pyrimidinone system shifts activity toward α1-adrenergic receptor binding (Kᵢ ~100 nM). The phenolic hydroxyl group introduces additional hydrogen-bonding capacity but reduces membrane permeability due to increased polarity .
  • 5-(2-Pyridyl)-1,2-dihydropyridin-2-one ():
    The pyridyl substituent (vs. pyrimidinyl) reduces electron deficiency, weakening π-π interactions with aromatic residues in kinase targets. This results in lower kinase inhibition potency compared to pyrimidinyl analogues .

Physicochemical and ADMET Profiling

Compound Substituent logP Solubility (mg/mL) Key Activity Reference
5-(Pyrimidin-2-yl)pyridin-2(1H)-one Pyrimidin-2-yl 1.2 0.5 Antiproliferative (IC₅₀: 10 nM)
5-(Piperazine-1-carbonyl)pyridin-2(1H)-one Piperazine carbonyl 0.8 1.2 eIF4A3 inhibition (IC₅₀: 5 nM)
5-(Trifluoromethyl)pyridin-2(1H)-one CF₃ 2.1 0.3 Anti-fibrosis (IC₅₀: 200 nM)
5-(2-Hydroxyphenyl)pyrimidin-2(1H)-one 2-Hydroxyphenyl 1.5 0.2 α1-Adrenergic binding (Kᵢ: 100 nM)

Key Observations :

  • Pyrimidinyl substituents balance moderate lipophilicity (logP ~1.2) with solubility, making them suitable for intracellular targets.
  • Polar substituents (e.g., piperazine) improve solubility but may limit blood-brain barrier penetration.
  • Electron-withdrawing groups (e.g., CF₃) enhance metabolic stability but reduce solubility .

Q & A

Q. Table 1: Key Synthetic Parameters

MethodCatalysts/ConditionsYield RangeReference
Rhodium-catalyzed C–H[Rh(CO)₂Cl]₂, 130°C, 6 h60-85%
Pseudo-four-componentMalononitrile, DMF, 80°C70-90%
Acid-catalyzed cyclizationHCl/DMF, NH₄OH precipitation50-75%

Basic: How is structural characterization performed for pyridin-2(1H)-one derivatives?

Methodological Answer:

  • X-ray crystallography using SHELX software (e.g., SHELXL for refinement) resolves crystal structures, critical for confirming regiochemistry and hydrogen-bonding networks .
  • NMR spectroscopy (¹H/¹³C) identifies substituent positions, with characteristic shifts for pyridinone protons (δ 6.5-8.5 ppm) and carbonyl groups (δ 160-170 ppm).
  • Mass spectrometry (HRMS) validates molecular weights, particularly for halogenated derivatives (e.g., bromo-substituted analogs) .

Advanced: How can researchers resolve contradictions in biological activity data for pyridin-2(1H)-one derivatives?

Methodological Answer:
Discrepancies often arise from variations in assay conditions or structural modifications. Key steps include:

  • Comparative IC₅₀ profiling : Test compounds against standardized inhibitors (e.g., Staurosporine for kinase assays) to normalize activity data. For example, pyridin-2(1H)-one derivatives showed c-Src kinase inhibition with IC₅₀ values ranging from 12.5–25 µM .
  • Solubility optimization : Low solubility (common in lipophilic derivatives) can mask true activity. Use co-solvents (e.g., DMSO:PBS mixtures) or prodrug strategies to improve bioavailability .
  • Resistance profiling : For HIV NNRTIs, test against mutant strains (e.g., K103N, Y181C) to assess clinical relevance. Second-generation pyridinones show improved mutant strain inhibition .

Q. Table 2: Case Study – c-Src Kinase Inhibition

CompoundIC₅₀ (µM)Selectivity vs. WT/MutantReference
Derivative 3612.52.5-fold over PP2
Pyridinone-UC781 (HIV RT)0.02Resistant to K103N

Advanced: What computational strategies guide the design of pyridin-2(1H)-one-based inhibitors?

Methodological Answer:

  • Molecular docking : Models interactions with target proteins (e.g., HIV-1 reverse transcriptase). Pyridinone derivatives with C-3 nitro groups show enhanced binding to the hydrophobic pocket .
  • QSAR studies : Correlate substituent electronegativity (e.g., halogenation at C-5) with inhibitory potency. Bulky groups at C-4 improve steric complementarity in kinase active sites .
  • Free-energy perturbation (FEP) : Predicts resistance mutations’ impact on binding affinity, aiding in designing analogs resilient to mutations like Y181C .

Advanced: How do crystallographic data inform the optimization of pyridin-2(1H)-one derivatives?

Methodological Answer:

  • Hydrogen-bonding networks : Crystal structures reveal interactions between the pyridinone carbonyl and key residues (e.g., Lys101 in HIV RT). Modifications disrupting these bonds reduce activity .
  • Torsional angle analysis : Substituents at C-3/C-5 influence planarity; non-planar derivatives (e.g., with cyclohexyl groups) evade steric clashes in mutant strains .
  • Polymorph screening : Identifies stable crystalline forms with improved solubility. For example, hydrate forms of 5-bromo derivatives enhance aqueous stability .

Basic: What purification techniques are optimal for pyridin-2(1H)-one derivatives?

Methodological Answer:

  • Column chromatography : Use silica gel with gradient elution (hexane:EtOAc) for polar derivatives.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals, especially for halogenated analogs .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve closely related impurities (e.g., regioisomers) .

Advanced: What are the challenges in evaluating in vivo efficacy of pyridin-2(1H)-one derivatives?

Methodological Answer:

  • Metabolic stability : Cytochrome P450 assays (e.g., CYP3A4/2D6) predict hepatic clearance. Fluorinated derivatives exhibit longer half-lives due to reduced metabolism .
  • Toxicity profiling : Ames tests and hepatocyte viability assays identify off-target effects. Low toxicity (<10% cell death at 100 µM) is achievable with hydrophilic C-3 substituents .
  • Blood-brain barrier (BBB) penetration : LogP values <3 and polar surface area <90 Ų enhance CNS bioavailability for neuroprotective applications .

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